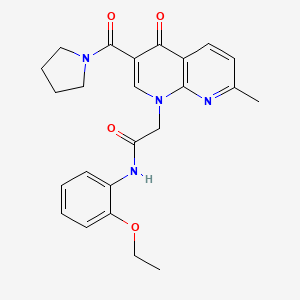![molecular formula C19H17N5O3S B2406797 N-(2,5-Dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]chinoxalin-4-ylthio)acetamid CAS No. 1189482-97-0](/img/structure/B2406797.png)
N-(2,5-Dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]chinoxalin-4-ylthio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Potenzielle c-Met-Kinase-Inhibitoren
Verbindungen mit ähnlichen Strukturen wurden entworfen und gegen Krebszelllinien und c-Met-Kinase evaluiert . Sie haben sich als potenzielle c-Met-Kinase-Inhibitoren erwiesen, die bei der Behandlung von Krebsarten nützlich sein könnten .
Antitumoraktivität
Diese Verbindungen zeigten eine zufriedenstellende Antitumoraktivität im Vergleich zu der Leitverbindung Foretinib . Sie zeigten ausgezeichnete antiproliferative Aktivitäten gegen A549-, MCF-7- und Hela-Krebszelllinien .
Duale c-Met/VEGFR-2-Inhibitoren
Einige Derivate wurden auf ihre inhibitorische Aktivität gegenüber c-Met/VEGFR-2-Kinasen untersucht und zeigten vielversprechende Ergebnisse . Sie könnten potenziell als duale c-Met/VEGFR-2-Inhibitoren eingesetzt werden .
Überwindung der erworbenen Resistenz gegen PARP1-Inhibitoren
Die neu entdeckten PARP1-Inhibitoren könnten ein nützliches pharmakologisches Werkzeug sein, um den Mechanismus der erworbenen Resistenz gegen PARP1-Inhibitoren zu untersuchen . Sie könnten auch vielversprechende therapeutische Mittel für die Behandlung von HR-defizienten Krebserkrankungen darstellen .
DNA-Interkalationsaktivitäten
Verbindungen mit ähnlichen Strukturen wurden entworfen, synthetisiert und auf ihre DNA-Interkalationsaktivitäten untersucht . Sie haben sich als potenzielle Antikrebsmittel erwiesen .
Antiepileptische Aktivitäten
Einige Derivate zeigten Schutz vor durch chemische Substanzen induzierten Krampfanfällen . Sie könnten potenziell als orale Mittel für die Behandlung von Epilepsie eingesetzt werden .
Zukünftige Richtungen
The future directions for this compound could include further exploration of its antiviral and antimicrobial properties . Additionally, it could be interesting to investigate its potential as an anticancer agent, given that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in this area .
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects the pathways involved inDNA replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the compound’s binding affinity for dna . These studies suggest that the compound has a strong binding affinity, which could potentially enhance its bioavailability .
Result of Action
The compound’s action as a DNA intercalator can result in the disruption of normal DNA functioning . This can potentially inhibit the replication and transcription processes, leading to the inhibition of cancer cell growth and proliferation . In particular, the compound has been found to exhibit potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Biochemische Analyse
Biochemical Properties
The compound is known to interact with DNA, acting as an intercalator . This means it can insert itself between the base pairs of the DNA helix, which can influence the biochemical reactions involving DNA .
Cellular Effects
In cellular studies, the compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound involves its interaction with DNA. It has been found to potently intercalate DNA, which can disrupt the normal functioning of the DNA molecule and affect gene expression .
Temporal Effects in Laboratory Settings
The effects of the compound have been studied over time in laboratory settings. It has been found to display a high binding affinity, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with DNA, it may influence various biochemical pathways that involve DNA, such as DNA replication and transcription .
Subcellular Localization
The subcellular localization of the compound is likely to be influenced by its ability to intercalate DNA. This suggests that it may be found in regions of the cell where DNA is present, such as the nucleus .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUJNRFTDTQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)
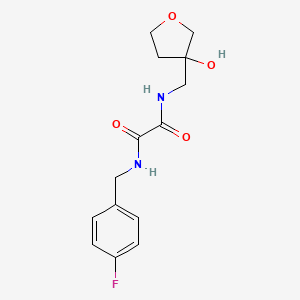
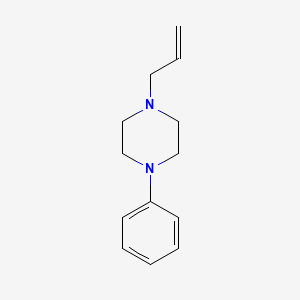
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
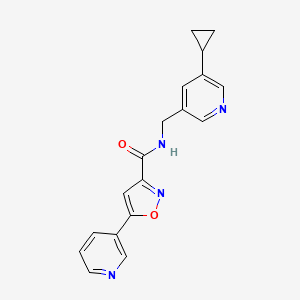
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
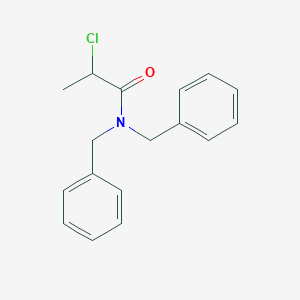
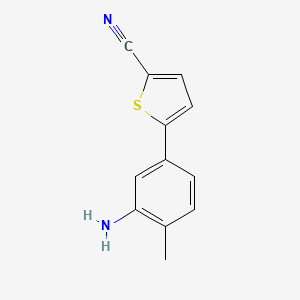
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)
